molecular formula C12H8F3N3S B6200343 2-(thiophen-2-yl)-6-(trifluoromethyl)imidazo[1,2-a]pyridin-3-amine CAS No. 1489229-25-5

2-(thiophen-2-yl)-6-(trifluoromethyl)imidazo[1,2-a]pyridin-3-amine

Cat. No.: B6200343
CAS No.: 1489229-25-5
M. Wt: 283.3
InChI Key:
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Description

2-(Thiophen-2-yl)-6-(trifluoromethyl)imidazo[1,2-a]pyridin-3-amine is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and organic synthesis

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(thiophen-2-yl)-6-(trifluoromethyl)imidazo[1,2-a]pyridin-3-amine typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. One common method is the [3+2] cycloaddition of pyridinium ylide with trifluoroacetonitrile, using 2,2,2-trifluoroacetaldehyde O-(aryl)oxime as a convenient precursor . This reaction exhibits a broad substrate scope and is scalable for industrial production.

Industrial Production Methods

Industrial production methods for this compound often involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reaction. The process is designed to be efficient and cost-effective, ensuring the compound can be produced on a large scale for various applications.

Chemical Reactions Analysis

Types of Reactions

2-(Thiophen-2-yl)-6-(trifluoromethyl)imidazo[1,2-a]pyridin-3-amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and radical initiators. Conditions such as temperature, solvent choice, and reaction time are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield various oxidized derivatives, while substitution reactions can introduce different functional groups into the molecule.

Mechanism of Action

The mechanism of action of 2-(thiophen-2-yl)-6-(trifluoromethyl)imidazo[1,2-a]pyridin-3-amine involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various enzymes and proteins, modulating their activity. This interaction can lead to changes in cellular processes, making it a valuable tool in medicinal chemistry and drug development .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Thiophen-2-yl)-6-(trifluoromethyl)imidazo[1,2-a]pyridin-3-amine is unique due to the presence of the trifluoromethyl group and thiophene ring, which impart distinct chemical properties and reactivity

Properties

CAS No.

1489229-25-5

Molecular Formula

C12H8F3N3S

Molecular Weight

283.3

Purity

95

Origin of Product

United States

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